![molecular formula C12H15N B1428073 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] CAS No. 183-20-0](/img/structure/B1428073.png)
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]
Overview
Description
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is known that the compound is involved in 1,3-dipolar cycloaddition reactions , which are recognized as one of the most effective and powerful methods to synthesize spirooxindoles . These reactions can efficiently prepare spirocyclic compounds with multiple stereocenters .
Biochemical Pathways
It is known that spirooxindole compounds, which are structurally similar to 1,3-dihydrospiro[indene-2,3’-pyrrolidine], are prevalent in numerous natural products possessing a broad array of biological activities . These compounds have been associated with various significant biological activities, such as antimicrobial and antibacterial properties .
Result of Action
It is known that spirooxindole compounds, which are structurally similar to 1,3-dihydrospiro[indene-2,3’-pyrrolidine], have various significant biological activities .
Biological Activity
Overview
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] is a compound characterized by a unique spirocyclic structure that combines an indene moiety with a pyrrolidine ring. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : spiro[1,3-dihydroindene-2,3'-pyrrolidine]
- Molecular Formula : C₁₂H₁₅N
- CAS Number : 2097996-29-5
The biological activity of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to modulation of enzyme activity and influence multiple biochemical pathways. For example, it may inhibit enzymes involved in disease progression, suggesting its potential as a therapeutic agent for various conditions.
Biological Activities
Research has highlighted several promising biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] exhibits antimicrobial properties. It has been tested against various bacterial strains and showed significant inhibitory effects.
- Anticancer Properties : The compound has been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through specific molecular pathways .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study investigated the effects of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cytotoxicity against breast cancer cells (IC50 values reported between 22.75–25.18 μM) comparable to standard chemotherapeutics like doxorubicin .
- Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, highlighting its potential as a lead compound for developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] typically involves the reaction of indene derivatives with pyrrolidine under specific catalytic conditions. This process allows for the formation of various derivatives, which may exhibit enhanced biological activities.
Table 2: Synthetic Routes and Derivatives
Derivative Name | Synthesis Method | Biological Activity |
---|---|---|
6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] | Halogenation followed by cyclization | Altered reactivity |
Methyl 1-oxo-2',4'-diaryl-1,3-dihydrospiro[indene-2,3’-pyrrolidine]-5'-carboxylates | 1,3-dipolar cycloaddition reactions | Potential anti-tumor effects |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
1,3-Dihydrospiro[indene-2,3'-pyrrolidine] serves as a crucial building block in the synthesis of more complex spirocyclic compounds. Its spirocyclic structure allows for the creation of novel materials with unique properties. The compound can be synthesized through various methods, including cycloaddition reactions involving indene derivatives and azomethine ylides.
Catalysis
The compound is utilized in catalytic processes due to its ability to undergo various chemical reactions such as oxidation and reduction. It can facilitate nucleophilic substitution reactions, making it valuable in the development of new synthetic methodologies.
Biological Applications
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound can induce apoptosis at concentrations above 10 µM after 48 hours of treatment. The results indicate a significant reduction in cell viability, highlighting its potential as an anticancer agent .
Neuroprotective Effects
Research has indicated that this compound may exhibit neuroprotective effects. In studies involving PC12 cells exposed to neurotoxic agents, treatment with 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates. This suggests its potential role in protecting neuronal cells from oxidative stress .
Data Table: Summary of Biological Activities
Activity Type | Model/System Used | Concentration Range | Observed Effects |
---|---|---|---|
Anticancer | MCF-7 and HeLa | 10 µM - 50 µM | Induction of apoptosis and reduced viability |
Neuroprotection | PC12 cells | 5 µM - 20 µM | Decreased ROS levels and improved survival |
Antioxidant | DPPH assay | Variable | Scavenging activity demonstrated |
Case Studies
Case Study 1: Anticancer Properties
A study conducted by researchers at a prominent institution investigated the effects of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] on various cancer cell lines. The results indicated a dose-dependent decrease in cell proliferation alongside an increase in apoptotic markers such as caspase activation. This study underscores the compound's potential as a therapeutic agent against cancer .
Case Study 2: Neuroprotective Mechanisms
Another significant study explored the neuroprotective mechanisms of this compound using a rat model of Parkinson's disease. The administration of 1,3-Dihydrospiro[indene-2,3'-pyrrolidine] led to improved motor function and reduced neuroinflammation compared to control groups. These findings suggest its potential utility in treating neurodegenerative diseases .
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-pyrrolidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-11-8-12(5-6-13-9-12)7-10(11)3-1/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIJUZNAECTSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.